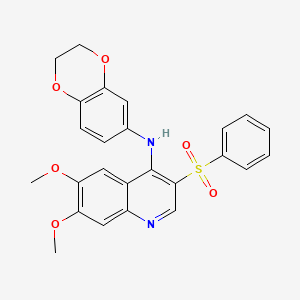

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and dihydro-benzodioxin groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Methoxy Groups: The dimethoxy substitution on the quinoline ring can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the Dihydro-benzodioxin Moiety: The dihydro-benzodioxin group can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydro-benzodioxin groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Pyridine as a base in nucleophilic substitution reactions.

Major Products

Oxidation: Formation of quinoline N-oxides or sulfone derivatives.

Reduction: Formation of quinoline derivatives with reduced functional groups.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is categorized under benzenesulfonamides , which are known for their diverse biological activities. Its structure includes a quinoline core, which is often associated with antimalarial and anticancer properties. The presence of the dihydro-benzodioxin moiety adds to its potential biological activity by influencing its pharmacokinetics and interaction with biological targets.

Medicinal Chemistry Applications

- Anticancer Activity :

- Neuroprotective Effects :

- Acetylcholinesterase Inhibition :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin with benzenesulfonyl chloride under controlled conditions has been documented as an effective method to obtain sulfonamide derivatives . Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Research

A study published in a peer-reviewed journal explored the anticancer activity of various quinoline derivatives, including those similar to our compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Studies

In another investigation focused on neuroprotection, derivatives containing the benzodioxin moiety were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could significantly reduce cell death rates compared to controls, highlighting their potential in treating neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the quinoline core can intercalate with DNA or bind to receptor sites. The dihydro-benzodioxin moiety can enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.

Benzenesulfonyl Derivatives: Compounds like sulfonamides, which contain the benzenesulfonyl group.

Dihydro-benzodioxin Derivatives: Compounds such as dioxins, which contain the benzodioxin moiety.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine lies in its combination of these three functional groups, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.

Activité Biologique

The compound 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, including enzyme inhibition and anticancer properties, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps:

- Formation of the Parent Compound : The initial step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide.

- Substitution Reactions : This intermediate is then reacted with various electrophiles such as 2-bromo-N-(un/substituted-phenyl)acetamides using DMF as a solvent to obtain the final product .

Enzyme Inhibition

The compound exhibits significant enzyme inhibitory activity:

- α-Glucosidase Inhibition : It has been reported that compounds with similar structures show substantial inhibition against yeast α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .

- Acetylcholinesterase (AChE) Inhibition : The compound also demonstrates weak inhibition of AChE, indicating potential relevance in Alzheimer's disease treatment. The inhibition profile suggests that while it may not be a strong AChE inhibitor, it could contribute to a multi-target approach in neurodegenerative disease management .

Anticancer Activity

Sulfonamide derivatives have been recognized for their anticancer properties:

- Broad-Spectrum Antitumor Activity : Research indicates that sulfonamide compounds can exhibit broad-spectrum antitumor activity. The specific compound has shown promise as an anti-proliferative agent in various cancer cell lines .

In Vitro Studies

A study conducted on various sulfonamide derivatives, including those with a benzodioxane moiety, demonstrated that many exhibited significant inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications to the benzodioxane structure could enhance biological activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes. These studies corroborate the in vitro findings and suggest mechanisms of action through which the compound exerts its biological effects .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6S/c1-30-21-13-18-19(14-22(21)31-2)26-15-24(34(28,29)17-6-4-3-5-7-17)25(18)27-16-8-9-20-23(12-16)33-11-10-32-20/h3-9,12-15H,10-11H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMONUHDTWKUTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.